Nanchangmycin

Descripción general

Descripción

Nanchangmycin is a polyether antibiotic produced by Streptomyces nanchangensis NS3226 . It has been found to inhibit gram-positive bacteria and has been used as a growth promoter for ruminants . Recent studies have also identified Nanchangmycin as a potential anti-fibrotic compound .

Synthesis Analysis

The biosynthesis of Nanchangmycin is controlled by two pathway-specific transcriptional activators . Overexpression of these regulators in the wild-type strain can increase Nanchangmycin yields by at least three folds .Molecular Structure Analysis

The molecular formula of Nanchangmycin is C48H80O13, and it has a molecular weight of 889.1 .Chemical Reactions Analysis

Nanchangmycin has been found to regulate intracellular Ca2+ levels and the activity of multiple kinases . It induces lipid re-accumulation while reducing collagen expression, deposition of collagen in the extracellular matrix, cell proliferation, and migration .Aplicaciones Científicas De Investigación

Treatment for Liver Fibrosis

Nanchangmycin has been found to have anti-activation properties that could represent a novel therapeutic avenue for the treatment of liver fibrosis . It regulates intracellular Ca2+ levels and the activity of multiple kinases to control human hepatic stellate cells (HSCs) . These studies pave the way for future studies evaluating the clinical efficacy of Nanchangmycin in treating liver fibrosis .

Antibiotic Properties

Nanchangmycin is a polyether antibiotic produced by Streptomyces nanchangensis NS3226 . It resembles monensin in their gene clusters and chemical structures .

Inhibition of Gram-positive Bacteria

Nanchangmycin has been found to inhibit gram-positive bacteria . This makes it a potential candidate for the development of new antibacterial drugs.

Growth Promoter for Ruminants

Nanchangmycin can be a growth promoter for ruminants . This could have significant implications for the livestock industry, potentially improving the efficiency of meat production.

Regulation of Kinase Activity

Nanchangmycin has been found to regulate the activity of multiple kinases . Kinases are enzymes that play key roles in various cellular processes, including metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation.

Control of Intracellular Calcium Levels

Nanchangmycin regulates intracellular Ca2+ levels . Calcium ions (Ca2+) play a pivotal role in the physiology and biochemistry of organisms and the cell. It plays an important role in signal transduction pathways, where it acts as a second messenger, in neurotransmitter release from neurons, contraction of all muscle cell types, and fertilization.

Mecanismo De Acción

Target of Action

Nanchangmycin, also known as Nanchangmycin A, primarily targets proteins such as FYN, PTK2 (also known as FAK), and MAPK1/3 (also known as ERK2/1), HSPB1 (also known as HSP27), and STAT5B . These proteins play crucial roles in various cellular processes, including cell proliferation, migration, and collagen expression .

Mode of Action

Nanchangmycin interacts with its targets by increasing cytosolic calcium levels and reducing the phosphorylated protein levels of FYN, PTK2, MAPK1/3, HSPB1, and STAT5B . This interaction leads to a decrease in collagen expression, deposition of collagen in the extracellular matrix, cell proliferation, and migration .

Biochemical Pathways

Nanchangmycin affects several biochemical pathways. It regulates intracellular calcium levels and the activity of multiple kinases to control the fibrotic activity of hepatic stellate cells . The compound triggers a signaling network that inactivates these cells and reduces the expression of proteins that compose the fibrotic scar .

Result of Action

The molecular and cellular effects of Nanchangmycin’s action include the induction of lipid re-accumulation, reduction of collagen expression, decrease in the deposition of collagen in the extracellular matrix, and inhibition of cell proliferation and migration . It also increases cytosolic calcium levels and reduces the phosphorylated protein levels of its target proteins .

Action Environment

It is known that nanchangmycin has been identified as a potent inhibitor of zika virus entry across all cell types tested, including physiologically relevant primary cells This suggests that Nanchangmycin may be effective in a variety of biological environments

Direcciones Futuras

Propiedades

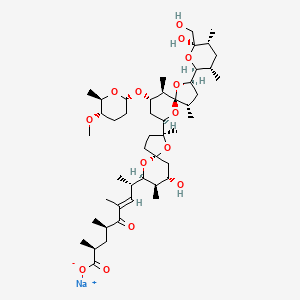

IUPAC Name |

sodium;(E,2S,4R,8S)-8-[(2S,5R,7S,8R,9R)-7-hydroxy-2-[(2R,4S,5S,7R,9S,10R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H78O14.Na/c1-24(40(50)25(2)18-28(5)43(51)52)17-26(3)41-31(8)34(49)22-45(59-41)16-15-44(11,61-45)38-21-36(56-39-14-13-35(54-12)33(10)55-39)32(9)47(58-38)30(7)20-37(57-47)42-27(4)19-29(6)46(53,23-48)60-42;/h17,25-39,41-42,48-49,53H,13-16,18-23H2,1-12H3,(H,51,52);/q;+1/p-1/b24-17+;/t25-,26+,27+,28+,29-,30+,31-,32-,33-,34+,35+,36+,37-,38-,39-,41-,42+,44+,45-,46+,47+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAIRYYXDCNFKP-SEDNIUBGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(OC1C2CC(C3(O2)C(C(CC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)[O-])C)O)C)OC6CCC(C(O6)C)OC)C)C)(CO)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@]3(O2)[C@@H]([C@H](C[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)/C=C(\C)/C(=O)[C@H](C)C[C@H](C)C(=O)[O-])C)O)C)O[C@@H]6CC[C@@H]([C@H](O6)C)OC)C)C)(CO)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H77NaO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

889.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nanchangmycin | |

CAS RN |

65101-87-3 | |

| Record name | CCRIS 8440 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065101873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

Q1: What are the primary cellular targets of nanchangmycin?

A1: Nanchangmycin exhibits its biological activity by primarily targeting FYN, PTK2 (FAK), MAPK1/3 (ERK2/1), HSPB1 (HSP27), and STAT5B. [] It increases cytosolic Ca2+ levels and reduces the phosphorylated protein levels of these targets. []

Q2: How does nanchangmycin impact hepatic stellate cells?

A2: Nanchangmycin demonstrates anti-fibrotic activity by inducing inactivation of hepatic stellate cells (HSCs). [] It promotes lipid re-accumulation in HSCs while reducing collagen expression, deposition of collagen in the extracellular matrix, cell proliferation, and migration. []

Q3: What downstream effects are observed upon nanchangmycin treatment in cancer cells?

A3: Nanchangmycin and its homologues display apoptotic and antiproliferative effects against various cancer cells, including breast cancer stem cells. [] The compound causes elevations in calcium levels, accumulation of reactive oxygen species, and increases mitochondrial inner membrane permeability to H+ and K+, leading to the release of cytochrome c and apoptosis-inducing factors, ultimately triggering caspase-dependent apoptosis. []

Q4: Does nanchangmycin interact with any specific signaling pathways?

A4: Yes, research indicates that nanchangmycin acts as a potent Wnt/β-catenin signaling inhibitor, blocking the pathway and contributing to reduced cell survival. [] Additionally, it activates autophagy-related proteins LC3A/B. []

Q5: What is the molecular formula and weight of nanchangmycin?

A5: While the provided research papers don't explicitly state the molecular formula and weight of nanchangmycin, they do highlight its classification as a polyether ionophore antibiotic. [, , ] To determine the exact formula and weight, further investigation into its chemical structure is required.

Q6: What in vitro models have been used to study nanchangmycin's activity?

A6: Nanchangmycin's activity has been investigated in vitro using various cancer cell lines, including breast cancer stem cells. [] Its effects on HSCs have also been studied in vitro using primary human HSC myofibroblasts. []

Q7: Has nanchangmycin's efficacy been evaluated in vivo?

A7: Yes, nanchangmycin showed inhibitory effects on somatic tumors developed from MCF-7 paclitaxel-resistant breast cancer cells injected into BALB/c mice. [] Additionally, studies on its acute toxicity have been conducted in ICR mice, with an LD50 of 33.50mg/kg, indicating high acute toxicity. [] Subacute toxicity tests were performed in SD rats, revealing no significant changes between control and 25mg/kg groups after 30 days of treatment. []

Q8: What organism produces nanchangmycin?

A8: Nanchangmycin is produced by the soil bacterium Streptomyces nanchangensis. [, , ] This bacterium also produces other compounds like the macrolide meilingmycin. [, ]

Q9: Can the production of nanchangmycin be genetically engineered?

A9: Yes, research has demonstrated the possibility of genetically engineering Streptomyces bingchenggensis to eliminate nanchangmycin biosynthesis. [] This was achieved by manipulating the expression of genes within the biosynthetic pathway. []

Q10: What is the role of the donor acyl carrier protein in nanchangmycin biosynthesis?

A10: The donor acyl carrier protein plays a crucial role in the stereoselective chain translocation to a fully reducing module of the nanchangmycin polyketide synthase. [] Covalent tethering of the substrate to this protein significantly enhances both the stereospecificity and kinetic efficiency of the reactions involved in nanchangmycin biosynthesis. []

Q11: What enzymes are crucial for nanchangmycin biosynthesis?

A11: Several enzymes are involved in the biosynthesis of nanchangmycin, including:

- Polyketide synthases (PKSs): These multi-enzyme complexes are responsible for assembling the polyketide backbone of nanchangmycin. [, , ]

- Redox-inactive ketoreductases (KR0): These enzymes are implicated in generating specific stereoisomers during the biosynthesis process. [, ]

- Dehydratases (DH): These enzymes catalyze dehydration reactions, crucial for forming double bonds within the nanchangmycin structure. [, ]

- Thioesterases (TEs): These enzymes catalyze the release of the fully synthesized nanchangmycin molecule from the PKS. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-1-(1-Oxo-2-propen-1-yl)-4-[5,6,7,8-tetrahydro-7-(8-methyl-1-naphthalenyl)-2-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]pyrido[3,4-d]pyrimidin-4-yl]-2-piperazineacetonitrile](/img/structure/B609335.png)

![Methyl [(6s)-4-(4-Chlorophenyl)-2,3,9-Trimethyl-6h-Thieno[3,2-F][1,2,4]triazolo[4,3-A][1,4]diazepin-6-Yl]acetate](/img/structure/B609344.png)

![4-[(E)-(2-Amino-4-Hydroxy-5-Methylphenyl)diazenyl]-N-(Pyridin-2-Yl)benzenesulfonamide](/img/structure/B609345.png)

methanone](/img/structure/B609350.png)

![N-[(4-hydroxy-3-methoxyphenyl)methyl]-4-thiophen-2-ylbutanamide](/img/structure/B609353.png)

![5-{2',6'-Dihydroxy-[1,1'-biphenyl]-4-yl}-1H-indole-3-carbonitrile](/img/structure/B609357.png)